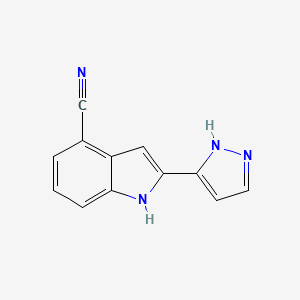![molecular formula C8H10N2 B6602707 4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine CAS No. 860362-32-9](/img/structure/B6602707.png)
4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a fused pyridine and pyrrole ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Métodos De Preparación
The synthesis of 4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a pyridine derivative, the introduction of a methyl group and subsequent cyclization can yield the desired compound. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and controlled environments to ensure consistency.
Análisis De Reacciones Químicas
4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Using reducing agents like lithium aluminum hydride, the compound can be reduced to form different reduced products.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule, often using reagents like bromine or nitric acid.
Coupling Reactions: These reactions can form new carbon-carbon bonds, often using palladium-catalyzed cross-coupling reactions.
Aplicaciones Científicas De Investigación
4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its role as a potential therapeutic agent, particularly in targeting specific biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact pathways can vary depending on the specific biological context, but common targets include kinases and other signaling molecules involved in cell proliferation and survival.
Comparación Con Compuestos Similares
4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine can be compared to other similar heterocyclic compounds, such as:
1H-pyrrolo[2,3-b]pyridine: This compound also features a fused pyridine and pyrrole ring but differs in the position of the nitrogen atoms.
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit a wide range of biological activities.
1H-pyrrolo[3,4-c]pyridine: Another related compound with a different ring fusion pattern, often studied for its unique biological properties.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a valuable compound in various fields of research.
Propiedades
IUPAC Name |
4-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-6-7-2-4-10-8(7)3-5-9-6/h2,4,10H,3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNKHYNMDQZAQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCC2=C1C=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{1-[(4-methoxyphenyl)amino]ethylidene}cyclohexane-1,3-dione](/img/structure/B6602624.png)
![2,5,7-Trimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6602626.png)





![N-cyclopropyl-5-[2,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-3-yl]-6H-1,3,4-thiadiazin-2-amine](/img/structure/B6602663.png)
![(3Z)-5,7-dichloro-3-[(E)-(4-hydroxy-3-methoxyphenyl)methylidenehydrazinylidene]-1H-indol-2-one](/img/structure/B6602668.png)





